(2,2-Dimethylcyclopentyl)methanamine
Overview
Description
(2,2-Dimethylcyclopentyl)methanamine, also known as DMCPA, is a cyclic amine compound that has gained attention in scientific research due to its potential applications in drug development. DMCPA is a chiral molecule with two enantiomers, which can have different biological activities.
Scientific Research Applications
Surface-Catalyzed Reactions
The compound has been studied in the context of surface-catalyzed reactions, specifically examining the reaction between 2,2-dimethylpropanal and methanamine. This study provides insights into the mechanisms of pyridoxal-catalyzed transamination and related reactions in biological systems (Mascavage, Sonnet, & Dalton, 2006).
Synthesis and Characterization of Novel Compounds
A novel 1,3-Dithiolane Compound incorporating the structure of (2,2-Dimethylcyclopentyl)methanamine has been synthesized and characterized, highlighting its potential for further chemical and structural explorations (Zhai, 2014).
Involvement in Complex Formation and Anticancer Activity
The compound has been involved in the formation of new palladium (Pd)II and platinum (Pt)II complexes, which were investigated for their anticancer activity. These complexes demonstrated significant binding affinity and selective toxicity towards various cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).
Role in Electron-Transfer Mediated Reactions
Studies have also explored the role of derivatives of (2,2-Dimethylcyclopentyl)methanamine in electron-transfer mediated reactions, particularly involving the formation of complex structures like lepidopterene. This underlines the compound's importance in synthetic chemistry and the understanding of reaction mechanisms (Vadakkan et al., 2005).
Involvement in Hydrogen Bonding and Structural Analysis
The compound is also noted for its involvement in hydrogen bonding and structural analysis. It has been part of studies examining hydrogen-bonded compounds in the dpma/HClO4 system, providing insights into molecular structure and dynamics (Buhl et al., 2013).
Pharmaceutical Research and Development
Further, it is involved in the synthesis and study of novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, which have shown in vitro antitumor activity against various human cancer cell lines, emphasizing its significance in pharmaceutical research and development (Károlyi et al., 2012).
Mechanism of Action
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Like methenamine, (2,2-Dimethylcyclopentyl)methanamine may also exhibit its action in an acidic environment (pH<6). In such an environment, methenamine is hydrolyzed to formaldehyde . Formaldehyde is considered to be highly bactericidal
Biochemical Pathways
Methenamine’s bactericidal action is nonspecific, suggesting it may interact with multiple biochemical pathways .
Action Environment
Like methenamine, its action may be ph-dependent, with increased activity in more acidic environments . Other factors, such as temperature and presence of other substances, may also affect its stability and efficacy.
properties
IUPAC Name |
(2,2-dimethylcyclopentyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)5-3-4-7(8)6-9/h7H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICBTSLUMJAISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1CN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylcyclopentyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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